Propylamine
Overview
Description
Propylamine, also known as propan-1-amine, is a simple primary amine with the chemical formula C3H9N. It is a colorless liquid with a strong, ammonia-like odor. This compound is a weak base and is miscible with water and most organic solvents. It holds a significant position in organic chemistry due to its versatility and reactivity .
Mechanism of Action
Target of Action
Propylamine, also known as Propan-1-amine, is a simple primary amine . It is a weak base with a base dissociation constant (Kb) of 4.7 × 10^−4 It is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .
Mode of Action
This compound acts as a nucleophile, meaning it donates electron pairs to an electrophile to form a chemical bond . This nucleophilic behavior allows this compound to participate in various chemical reactions, such as the formation of imines . The process involves nucleophilic attack, proton transfer, protonation of OH, and removal of water .
Biochemical Pathways
This compound is involved in the biosynthesis of polyamines, a group of organic compounds that play crucial roles in cellular processes . In plants, aminopropyltransferases transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to this compound acceptors to produce polyamines . These polyamines are ubiquitous metabolites with positive charge at physiological pH .
Pharmacokinetics
Like other amines, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by its basicity, polarity, and size . As a small, polar molecule, this compound is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including enzymatic activity and renal function .
Result of Action
The result of this compound’s action largely depends on the specific biochemical pathway or reaction in which it is involved. For instance, in the biosynthesis of polyamines, this compound contributes to the production of these essential metabolites, which can influence cell growth, gene expression, and other physiological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its basicity means that it can accept protons (H+), so its behavior can be affected by the pH of its environment . Additionally, its volatility and solubility in water suggest that it can readily move between different biological compartments, potentially influencing its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Propylamine is involved in the biosynthesis of polyamines, which are ubiquitous metabolites with a positive charge at physiological pH . Enzymes such as spermidine synthase and spermine synthase use this compound as a substrate to produce polyamines . These enzymes transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in the biosynthesis of polyamines . Polyamines have been implicated in diverse biological processes that are important for maintaining cell viability, including replication, transcription, translation, posttranslational modification, membrane stability, and interactions with ion channels .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate in the biosynthesis of polyamines . The enzymes spermidine synthase and spermine synthase transfer aminopropyl groups derived from dcSAM to this compound, resulting in the formation of polyamines . These reactions involve binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the structure-directing effect of this compound in the crystallization of open-framework aluminophosphates has been shown to be influenced by the properties of the solvent .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of biochemical compounds can vary with different dosages . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of polyamine biosynthesis . This pathway involves enzymes such as spermidine synthase and spermine synthase, which transfer aminopropyl groups derived from dcSAM to this compound .
Transport and Distribution
Given its role in polyamine biosynthesis, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Aminopropyltransferases, which are involved in the biosynthesis of polyamines using this compound, have been found to localize preferentially in the nucleus of plant cells . This suggests that this compound may also be found in the nucleus, where it is used as a substrate for these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylamine can be synthesized through several methods:
Alkylation of Ammonia with Propanol: This method involves the reaction of ammonia with propanol in the presence of a solid catalyst under high pressure and temperature.
Reduction of Propionitrile: This method uses hydrogen in the presence of a metal catalyst to reduce propionitrile to this compound.
Industrial Production Methods: In industrial settings, this compound is commonly produced by the alkylation of ammonia with propanol. This process is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Propylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propionaldehyde and propionic acid under specific conditions.
Reduction: It can be reduced to form propane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Propionaldehyde, propionic acid.
Reduction: Propane.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Propylamine has a wide range of applications in scientific research:
Biology: this compound is used in the study of enzyme mechanisms and protein structures.
Medicine: It is used in the synthesis of drugs such as local anesthetics and antihistamines.
Comparison with Similar Compounds
Propylamine can be compared with other primary amines such as ethylamine, isothis compound, and butylamine:
Ethylamine: Similar in structure but has one less carbon atom. It is also a primary amine and shares similar reactivity.
Isothis compound: An isomer of this compound with a different arrangement of carbon atoms. It has slightly different physical properties and reactivity.
Butylamine: Has one more carbon atom than this compound, resulting in different physical properties and slightly different reactivity
This compound is unique due to its specific balance of physical properties and reactivity, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N, Array | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
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Record name | PROPYLAMINE | |
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Related CAS |
58479-39-3 | |
Record name | Propylamine polymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6021878 | |
Record name | Propylamine | |
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Molecular Weight |
59.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |
Record name | PROPYLAMINE | |
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Record name | Propylamine | |
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Boiling Point |
119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |
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Record name | 1-Propylamine | |
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Flash Point |
-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |
Record name | PROPYLAMINE | |
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Solubility |
Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
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Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PROPYLAMINE | |
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Record name | Propylamine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |
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Density |
0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |
Record name | PROPYLAMINE | |
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Record name | Propylamine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |
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Vapor Density |
2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |
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Vapor Pressure |
310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-10-8 | |
Record name | PROPYLAMINE | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F18D635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-117.4 °F (USCG, 1999), -83 °C | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.